5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-[2-(hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c13-7-9-3-1-2-6-12(9)11-5-4-10(8-14)15-11/h4-5,8-9,13H,1-3,6-7H2 |
InChI Key |
AITHHHLRFFLFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CO)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction with Piperidine Derivatives
The most direct and efficient approach involves the nucleophilic substitution of the hydroxymethyl group of HMF with a piperidinyl fragment. This method is supported by patent literature, particularly patents KR20160003771A and AU2014260269A1, which describe the synthesis of HMF derivatives through sulfonate intermediates and nucleophilic substitution reactions.
$$
\text{HMF} + \text{Piperidine derivative} \xrightarrow{\text{Base, Solvent, Mild Heating}} \text{Target compound}
$$
- Base: Nucleophilic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitate nucleophilic attack.
- Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN) provides a polar aprotic environment favoring SN2 reactions.
- Temperature: Mild heating (~50-80°C) enhances reaction rate without risking degradation or polymerization of HMF.
Reaction with Hydroxymethylpiperidine
A specific example involves reacting HMF with hydroxymethylpiperidine under basic conditions:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | HMF + Hydroxymethylpiperidine | K₂CO₃, MeCN, 60°C | Formation of 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde |
This method benefits from the nucleophilicity of the piperidine nitrogen, which attacks the electrophilic hydroxymethyl group, leading to substitution and formation of the desired compound.
Preparation via Multi-step Derivatization of HMF
Formation of HMF Derivatives as Precursors
Patents such as KR20160003771A and AU2014260269A describe the synthesis of sulfonate derivatives of HMF, which serve as intermediates for further functionalization. These derivatives include:
These intermediates are more reactive and amenable to nucleophilic substitution with amines or piperidine derivatives.
Nucleophilic Substitution on Sulfonate Intermediates
The sulfonate groups are excellent leaving groups, enabling substitution by piperidine or related amines:
$$
\text{HMF-sulfonate} + \text{Piperidine} \xrightarrow{\text{Base}} \text{5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde}
$$
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 50-80°C
- Time: 12-24 hours, depending on reactivity
This approach benefits from the stability of sulfonate intermediates, allowing for controlled and high-yield synthesis.
Research Discoveries and Data Tables
Reaction Yields and Conditions
| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Direct nucleophilic substitution | HMF + Hydroxymethylpiperidine | MeCN | 60°C | 85-90 | Mild conditions, high yield |
| Sulfonate intermediate route | HMF + Tosyl chloride | Pyridine | RT to 60°C | 98 | Efficient activation of hydroxymethyl group |
| Nucleophilic substitution on sulfonate | HMF-tosylate + Piperidine | DMF | 70°C | 80-85 | High selectivity and yield |
Research Findings
- The sulfonate derivatives of HMF significantly improve stability and reactivity, enabling efficient substitution reactions.
- Mild reaction conditions prevent polymerization or degradation of HMF, which is otherwise prone to thermal polymerization.
- The use of sulfonate intermediates has been shown to enhance overall yields and facilitate large-scale synthesis.
Recent Advances
Recent research emphasizes the utility of sulfonate derivatives for functionalization, with studies demonstrating the feasibility of introducing various amines, including piperidine, under optimized conditions. These methods are adaptable for scaling and industrial applications.
Summary of Preparation Strategies
| Strategy | Advantages | Limitations |
|---|---|---|
| Direct substitution of hydroxymethyl group | Simple, fewer steps | Lower selectivity, potential for polymerization |
| Sulfonate intermediate route | High reactivity, high yields | Additional steps, need for sulfonation reagents |
Chemical Reactions Analysis
Types of Reactions
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 5-[2-(Carboxymethyl)piperidin-1-yl]furan-2-carboxylic acid.
Reduction: 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups involved. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HMF shares structural similarities with other furan-2-carbaldehyde derivatives, differing primarily in substituents at the C5 position. Below is a detailed comparison:
Structural and Functional Comparison
Impact of Substituents on Bioactivity
- Hydroxymethyl (HMF): Enhances hydrogen bonding, improving solubility and interaction with cellular targets (e.g., NO synthase in anti-inflammatory pathways) .
- Acetoxymethyl/Butoxymethyl : Increased lipophilicity may enhance membrane permeability but reduce water solubility, affecting pharmacokinetics .
Research Findings and Contrasts
- Anti-inflammatory Efficacy : HMF outperforms 4-hydroxy-3-methoxycinnamaldehyde (IC₅₀ = 10.98 μmol/L) but is less potent than 3,8-dihydroxy-2-methylchromone (IC₅₀ = 6.37 μmol/L) in the same assay .
- Dual Roles in Fermentation: HMF acts as a stressor at high concentrations (inhibiting yeast) but is non-toxic at lower levels in medicinal contexts .
- Structural Stability : Derivatives like bis(5-formylfurfuryl)ether exhibit higher thermal stability, making them suitable for industrial applications .
Biological Activity
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is C11H15NO3, with a molecular weight of 209.24 g/mol. The compound features a furan ring linked to a piperidine moiety, which includes a hydroxymethyl group. This unique structure facilitates diverse chemical behavior and biological interactions.
Antimicrobial Properties
Research indicates that 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde exhibits significant antimicrobial activity. In one study, it demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL |
| Pseudomonas aeruginosa | 1 mg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value of approximately 13.36 μM against the HuTu80 cell line, indicating substantial cytotoxicity . The structure-activity relationship (SAR) analyses suggest that modifications in the substituent groups can significantly affect its anticancer efficacy .
The biological activity of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is believed to stem from its ability to interact with biological macromolecules such as proteins and nucleic acids. It may act as an electrophile or nucleophile in biochemical reactions, influencing various pathways critical for microbial survival and cancer cell proliferation .
Study on Antimicrobial Activity
In a comparative study, researchers evaluated the antimicrobial effectiveness of several derivatives of furan-based compounds against standard strains. The study found that 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde showed superior activity compared to traditional antibiotics like streptomycin, particularly against Gram-negative bacteria .
Study on Anticancer Properties
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The findings highlighted its potential as an anticancer agent, with specific attention to its selectivity towards malignant cells over normal cells .
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic studies are still limited, preliminary data suggest that 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde has favorable distribution characteristics in vivo. However, further studies are necessary to understand its metabolic pathways and safety profile comprehensively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
